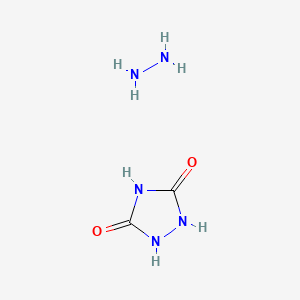
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is a unique organophosphorus compound characterized by the presence of a phosphole ring with a thione group and a dimethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of phosphole derivatives with dimethylamine and sulfur sources. One common method includes the reaction of 1-chloro-2,3-dihydro-1H-phosphole with dimethylamine in the presence of a base, followed by the introduction of sulfur to form the thione group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Phosphole oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphole derivatives.
科学的研究の応用
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile or electrophile in different reactions. These interactions enable the compound to modulate biological pathways and exhibit its effects.
類似化合物との比較
1-(Dimethylamino)-2,3-dihydro-1H-phosphole: Lacks the thione group but shares the phosphole ring and dimethylamino substituent.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-oxide: Contains an oxide group instead of a thione group.
1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-sulfide: Similar structure with a sulfide group.
Uniqueness: 1-(Dimethylamino)-2,3-dihydro-1H-1lambda~5~-phosphole-1-thione is unique due to the presence of both the dimethylamino and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields.
特性
CAS番号 |
64620-08-2 |
|---|---|
分子式 |
C6H12NPS |
分子量 |
161.21 g/mol |
IUPAC名 |
N,N-dimethyl-1-sulfanylidene-2,3-dihydro-1λ5-phosphol-1-amine |
InChI |
InChI=1S/C6H12NPS/c1-7(2)8(9)5-3-4-6-8/h3,5H,4,6H2,1-2H3 |
InChIキー |
NGAAPQDELYTBIA-UHFFFAOYSA-N |
正規SMILES |
CN(C)P1(=S)CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)


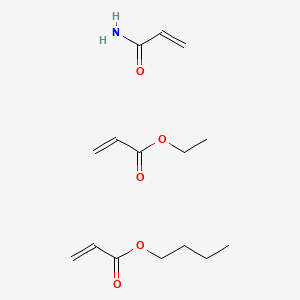
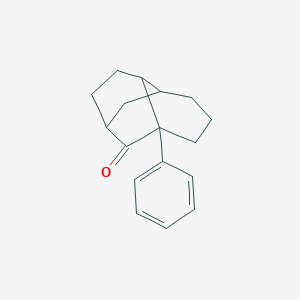
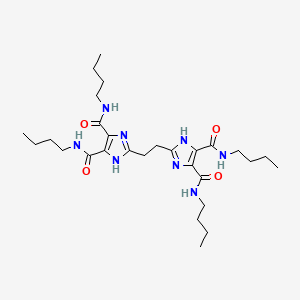
![8-Methoxy-5-{[(propan-2-yl)amino]acetyl}quinolin-2(1H)-one](/img/structure/B14497096.png)

![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
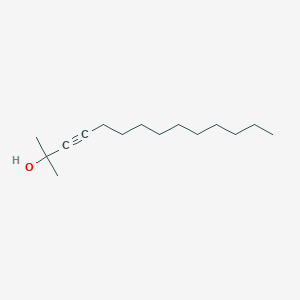
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
